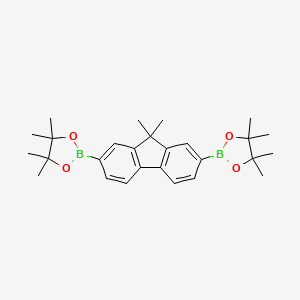

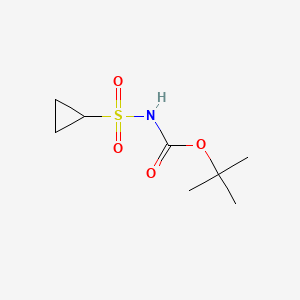

![molecular formula C12H16N4S B1357946 6-Etil-4-(piperazin-1-il)tieno[2,3-d]pirimidina CAS No. 769917-28-4](/img/structure/B1357946.png)

6-Etil-4-(piperazin-1-il)tieno[2,3-d]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

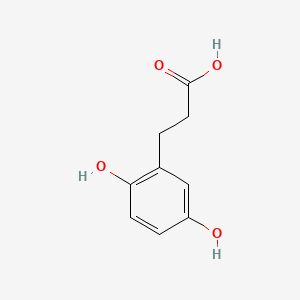

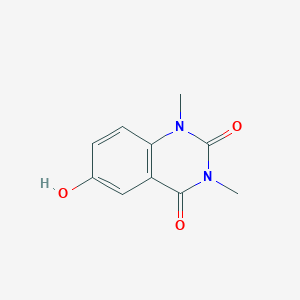

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is an aromatic heterocyclic compound. It contains a six-membered ring with two nitrogen atoms at positions 1 and 3. This molecule exhibits a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Synthesis Analysis

Several methods exist for synthesizing pyrimidines. One approach involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines using 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex . Another synthetic route employs 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .

Molecular Structure Analysis

The molecular formula of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is C12H16N4S . It consists of a thieno[2,3-d]pyrimidine core with an ethyl group and a piperazine moiety attached .

Aplicaciones Científicas De Investigación

Investigación del Cáncer

Los derivados de la tieno[2,3-d]pirimidina se han evaluado como inhibidores de la quinasa PI3 p110alfa, que es significativa en la investigación del cáncer debido al papel de la vía de señalización PI3K/Akt en el crecimiento y supervivencia celular .

Actividad Antibacteriana

Los derivados de la pirimidina, incluyendo la tieno[2,3-d]pirimidina, han mostrado actividad antibacteriana contra diversas cepas bacterianas como Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus y Enterococcus raffinosus L. .

Actividad Anticancerígena

Los nuevos derivados de tiazolopirimidina, que están estructuralmente relacionados con los compuestos de tieno[2,3-d]pirimidina, han mostrado una excelente actividad anticancerígena contra líneas celulares de cáncer humano y han llevado a la muerte celular por apoptosis a través de la inhibición de la enzima CDK .

Mecanismo De Acción

Target of Action

The primary targets of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine affects several biochemical pathways. These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cell behavior and function.

Result of Action

The molecular and cellular effects of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine’s action are primarily related to its inhibitory effect on protein kinases . By inhibiting these enzymes, the compound can disrupt cellular signaling processes, potentially leading to changes in cell growth, differentiation, migration, and metabolism .

Análisis Bioquímico

Biochemical Properties

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are essential enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism. This compound interacts with enzymes such as phosphatidylinositol-3-kinase (PI3K) and cyclin-dependent kinases (CDKs), inhibiting their activity and thereby affecting cellular signaling pathways . The nature of these interactions involves the binding of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine to the active sites of these enzymes, preventing the transfer of phosphate groups from ATP to target proteins .

Cellular Effects

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, it can induce apoptosis in cancer cells by inhibiting CDKs and other kinases involved in cell cycle regulation . These effects highlight the potential of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine involves its binding interactions with key biomolecules. This compound binds to the active sites of protein kinases, inhibiting their enzymatic activity. By preventing the phosphorylation of target proteins, it disrupts cellular signaling pathways that are essential for cell growth and survival . Additionally, 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or pH . Long-term studies have shown that prolonged exposure to 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine can lead to sustained inhibition of cellular functions, including cell proliferation and survival . These findings underscore the importance of considering temporal effects when evaluating the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be targeted to specific organelles such as the nucleus or mitochondria through post-translational modifications and targeting signals . These localization patterns are essential for its role in modulating cellular processes and achieving therapeutic effects.

Propiedades

IUPAC Name |

6-ethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16/h7-8,13H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECCBYQXQCLDTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.